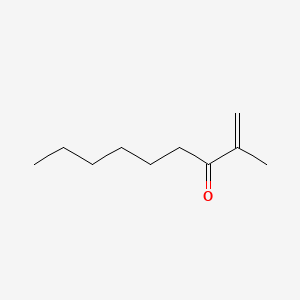
N,N-Diethyl-N~2~-methylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N~2~-methylalaninamide is an organic compound that belongs to the class of tertiary amines. It is characterized by the presence of a diethylamino group attached to a methylalaninamide backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-N~2~-methylalaninamide can be synthesized through several methods. One common approach involves the reductive amination of the secondary amine N,N-diethylamine with an appropriate aldehyde or ketone. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale reductive amination processes. These processes involve the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of high-pressure hydrogenation and advanced catalytic systems allows for high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N~2~-methylalaninamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-N~2~-methylalaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: This compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N,N-Diethyl-N~2~-methylalaninamide exerts its effects involves its interaction with specific molecular targets. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with similar chemical properties but different alkyl substituents.
N,N-Diethylmethylamine: Another tertiary amine with a similar structure but different functional groups.
N-Methyl-1-propanamine: A secondary amine with a similar backbone but different substitution pattern
Uniqueness
N,N-Diethyl-N~2~-methylalaninamide is unique due to its specific combination of diethylamino and methylalaninamide groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
53515-82-5 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N,N-diethyl-2-(methylamino)propanamide |
InChI |
InChI=1S/C8H18N2O/c1-5-10(6-2)8(11)7(3)9-4/h7,9H,5-6H2,1-4H3 |
InChI Key |
AZQZEHKFPMZXBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
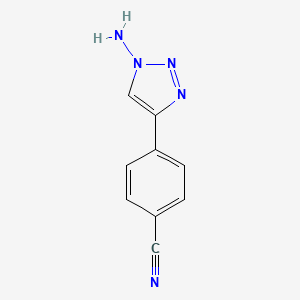
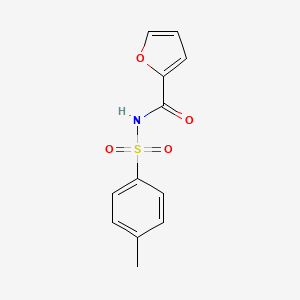
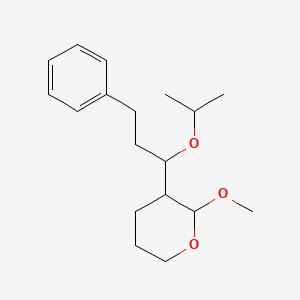
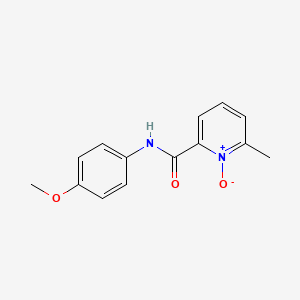
![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
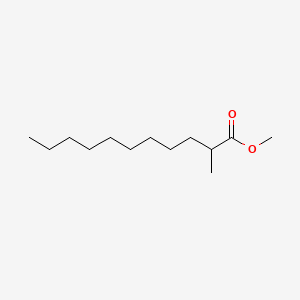
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)
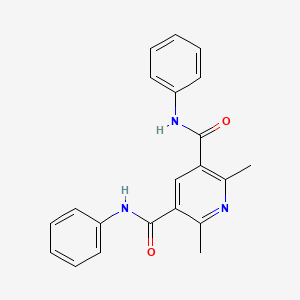
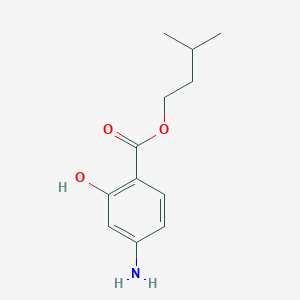
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
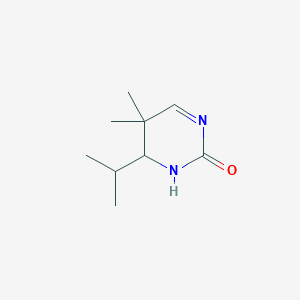
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
